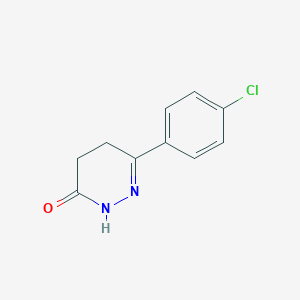

6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Description

6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative with a fused dihydropyridazine ring and a 4-chlorophenyl substituent at the 6th position. Its synthesis typically involves cyclization of keto acids with hydrazine hydrate or Friedel-Crafts acylation followed by functional group modifications . The compound’s bioactivity is attributed to its ability to interact with enzymes like cyclooxygenase and phosphodiesterase, modulating inflammatory and cardiovascular pathways .

Properties

IUPAC Name |

3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDWIMWFLAIPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148325 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-73-8 | |

| Record name | 6-(4-Chlorophenyl)-2,3,4,5-tetrahydro-3-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves cyclocondensation of β-(4-chlorobenzoyl)propionic acid (1b ) with hydrazine hydrate in methanol under reflux. Sodium acetate catalyzes the reaction, facilitating nucleophilic attack by hydrazine on the carbonyl group, followed by cyclization to form the pyridazinone ring.

Synthetic Steps :

Optimization and Yield

Key parameters affecting yield include:

-

Solvent : Methanol ensures solubility of intermediates, while nitrobenzene may enhance cyclization efficiency in some cases.

-

Temperature : Reflux conditions (~65°C) balance reaction rate and side-product formation.

-

Catalyst : Sodium acetate maintains mildly acidic conditions, accelerating imine formation.

The reported yield for this method is 55% , with a melting point of 130°C .

Spectroscopic Characterization

IR Spectroscopy :

¹H NMR (CDCl₃) :

-

δ 2.60 (t, 2H, CH₂-CO), 3.20 (t, 2H, CH₂-aryl).

-

Aromatic protons: δ 7.53–7.68 (m, 2H, H-3′, H-5′), 7.97 (d, 2H, H-2′, H-6′).

Mass Spectrometry :

Multi-Step Synthesis via 4-(4-Chlorophenyl)-3-Methyl-4-Oxobutyric Acid

Intermediate Synthesis

This route begins with the preparation of 4-(4-chlorophenyl)-3-methyl-4-oxobutyronitrile (3 ), which is hydrolyzed to the corresponding butyric acid (4 ) before cyclization.

Step 1: Preparation of 4-(4-Chlorophenyl)-3-Methyl-4-Oxobutyronitrile

-

Reactants : 4-Chlorobenzaldehyde, crotononitrile, sodium cyanide.

-

Conditions : DMF solvent, 35–40°C, 2–3 hours.

Step 2: Hydrolysis to 4-(4-Chlorophenyl)-3-Methyl-4-Oxobutyric Acid

Cyclization to Pyridazinone

The butyric acid derivative (4 ) is treated with hydrazine hydrate under reflux to form the target compound. While full details are truncated in the source, analogous procedures suggest ethanol or methanol as solvents, with yields comparable to Method 1.

Comparative Analysis of Synthetic Routes

Critical Evaluation of Methodologies

Solvent and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that derivatives of pyridazinones exhibit antimicrobial properties. 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one has been evaluated for its efficacy against various bacterial strains. Studies indicate that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

Pyridazinone derivatives are also being investigated for their anti-inflammatory effects. The chlorophenyl group is believed to enhance the compound's ability to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

3. Anticancer Activity

Recent studies have highlighted the potential of pyridazinone derivatives in cancer therapy. The ability of this compound to induce apoptosis in cancer cells has been documented, suggesting its role as a lead compound for developing new anticancer agents .

Agricultural Applications

1. Herbicide Development

The structural characteristics of this compound make it a candidate for herbicide development. Compounds with similar moieties have shown effectiveness in inhibiting weed growth while being less toxic to crops, thus promoting sustainable agricultural practices .

2. Pest Control

Research into the use of this compound in pest control has indicated potential efficacy against various agricultural pests. Its application could lead to the development of safer pest control agents that minimize environmental impact .

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for advanced material applications .

2. Dyes and Pigments

Due to its chromophoric properties, this compound may also find applications in dye chemistry. Its ability to impart color and stability makes it suitable for use in textiles and coatings .

Case Studies

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The nature and position of substituents on the phenyl ring significantly influence activity:

- 6-(4-Methylphenyl) Analogue : This derivative demonstrated superior anti-inflammatory activity (59.2% inhibition at 3 hours) compared to the 4-chlorophenyl variant (50.6%) in carrageenan-induced edema models. The methyl group’s electron-donating effect may enhance COX-2 binding .

- 6-(3,4-Dichlorophenyl) Derivatives : Compounds with dual chloro substituents showed enhanced reactivity in cyclization reactions but reduced analgesic efficacy compared to aspirin .

- 6-(4-Aminophenyl) Derivative (MCI-154): Introduction of a pyridin-4-ylamino group converted the scaffold into a calcium sensitizer, targeting cardiac troponin C for heart failure treatment .

Modifications at the 2nd and 3rd Positions

- 2nd Position Substitutions: 2-((5-Amino-1,3,4-thiadiazol-2-yl)methyl): This modification enhanced anticonvulsant activity in maximal electroshock (MES) models, with ED50 values comparable to phenytoin . 2-(Hydroxymethyl): Reduced anti-inflammatory activity (37.8% inhibition) due to steric hindrance or altered hydrogen-bonding capacity .

Table 2: Positional Modifications and Activity

| Position | Modification | Activity Change | Reference |

|---|---|---|---|

| 2nd | Thiadiazolylmethyl | Enhanced anticonvulsant | |

| 2nd | Hydroxymethyl | Reduced anti-inflammatory | |

| 3rd | Oxo → Chloro | No significant change |

Benzylidene and Styryl Derivatives

- 4-Benzylidene Derivatives: 4-Benzylidene-6-(4-chlorophenyl): Exhibited moderate anticonvulsant activity (37% protection in MES models), while the 4-methylphenyl analogue showed higher efficacy (52%) .

Table 3: Benzylidene/Styryl Derivatives

Bis(azinone) and Extended Structures

- Bis(azinone) Derivatives: Compounds with two pyridazinone units linked via a benzene ring showed 10-fold higher PDE III inhibition (IC50 = 0.12 µM) compared to monosubstituted analogues. The extended structure optimizes spatial separation for enzyme interaction .

- Methyl Group at 5th Position : A 5-methyl substituent increased PDE III inhibitory potency by 40%, likely due to hydrophobic interactions with the enzyme’s active site .

Biological Activity

6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one, also known as CAS No. 2166-13-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2O. The compound features a pyridazinone ring system substituted with a 4-chlorophenyl group, which is critical for its biological activity. The presence of the chlorine atom is significant as it enhances the compound's interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyridazinones exhibit anticonvulsant properties. Specifically, this compound has been evaluated for its efficacy in seizure models. In a study involving electroshock seizure tests, compounds with similar structures demonstrated effective protection against seizures, suggesting that this compound may possess similar properties due to the presence of the chlorophenyl substituent .

Anticancer Properties

The compound has also shown promise in anticancer research. A structure-activity relationship (SAR) analysis indicated that the introduction of electron-withdrawing groups like chlorine enhances cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to exhibit significant growth inhibition in HT29 colon cancer cells and Jurkat leukemia cells .

Phosphodiesterase Inhibition

Another area of interest is the compound's potential as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides and are implicated in various diseases, including asthma and chronic obstructive pulmonary disease (COPD). Preliminary findings suggest that pyridazinone derivatives can inhibit PDE activity, leading to anti-inflammatory effects .

Case Studies

- Seizure Protection Study : In an experimental model using mice, a series of pyridazinone derivatives were tested for their anticonvulsant effects. The study found that those with a similar structure to this compound provided significant protection against seizures induced by pentylenetetrazol (PTZ), highlighting its potential as an anticonvulsant agent .

- Anticancer Activity Assessment : A comprehensive study evaluated various substituted pyridazinones for their cytotoxicity against cancer cell lines. The results indicated that compounds with halogen substitutions at the phenyl ring exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Q & A

Q. What is the standard synthetic route for 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one?

The compound is synthesized via condensation of this compound with appropriate aldehydes in ethanolic sodium ethoxide (C₂H₅ONa) under reflux. The reaction mixture is stirred overnight at room temperature, followed by dilution with water and acidification with concentrated HCl. The crude product is recrystallized using 90% ethanol to yield pure derivatives (e.g., 4-benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) . Key parameters include molar ratios (0.005 mol substrate:aldehyde) and solvent choice (ethanol for recrystallization).

Table 1: Synthesis Conditions

| Parameter | Details |

|---|---|

| Reactants | Aldehyde derivatives (0.005 mol) |

| Solvent | Ethanol (20 mL) |

| Catalyst | Ethanolic C₂H₅ONa |

| Reaction Time | Overnight (room temperature) |

| Purification | Recrystallization (90% ethanol) |

Q. What spectroscopic data characterize this compound?

The compound (C₁₀H₉ClN₂O, MW 208) exhibits:

- 2.60 (t, 2H, CH₂), 3.2 (t, 2H, CH₂)

- 7.53–7.68 (m, 2H, aromatic H-3’/H-5’)

- 7.97 (d, 2H, aromatic H-2’/H-6’)

- 8.78 (s, NH) .

These data confirm the dihydropyridazinone core and 4-chlorophenyl substitution.

Advanced Research Questions

Q. How can researchers optimize synthetic yield for derivatives of this compound?

Yield optimization involves:

- Temperature Control: Prolonged reflux (e.g., 12–24 hrs) enhances condensation efficiency.

- Catalyst Screening: Alternative bases (e.g., K₂CO₃) may improve reaction rates.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) could increase solubility of aromatic aldehydes.

- Purification: Gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What methodological strategies are used to evaluate pharmacological activity in derivatives?

- In Vitro Assays:

-

Platelet aggregation inhibition tested using ADP-induced aggregation models .

-

Vasorelaxant activity assessed via aortic ring preparations .

- Structure-Activity Relationship (SAR):

-

Substituent variation at the 4-position (e.g., benzylidene vs. methyl groups) modulates bioactivity.

-

Electron-withdrawing groups (e.g., Cl) enhance stability and receptor binding .

Table 2: Bioactivity of Derivatives

Derivative Activity (IC₅₀/EC₅₀) Key SAR Insight 4-Benzylidene derivative 12 µM (platelet) Enhanced π-π interactions 4-Methyl derivative 45 µM (vasorelaxant) Reduced steric hindrance

Q. How can contradictory data in biological studies be resolved?

Discrepancies in activity reports (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions: Differences in cell lines, agonist concentrations, or incubation times.

- Purity: Impurities >5% alter results; HPLC-MS validation (e.g., 98% purity threshold) is critical .

- Solubility: Use of DMSO vs. aqueous buffers affects compound bioavailability.

Q. What computational methods predict the compound’s environmental fate?

- QSPR Models: Estimate logP (2.1) and biodegradability using software like EPI Suite.

- Molecular Dynamics: Simulate interactions with soil organic matter or aquatic enzymes .

- Ecotoxicity: In silico LC₅₀ predictions for Daphnia magna guide experimental prioritization .

Methodological Notes

- Synthesis Validation: Always cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction).

- Biological Replicates: Use ≥3 replicates in pharmacological assays to ensure statistical rigor .

- Ethical Compliance: Adhere to OECD guidelines for ecotoxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.